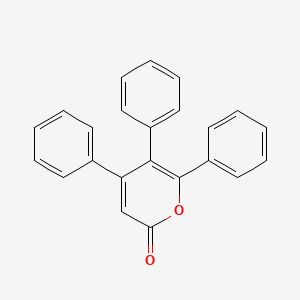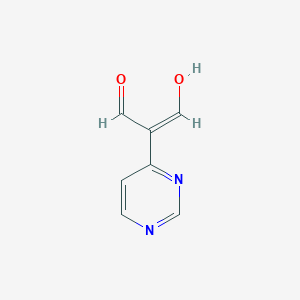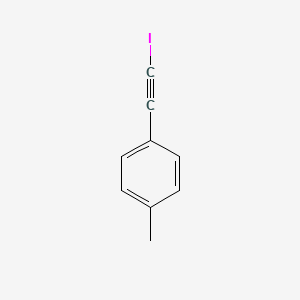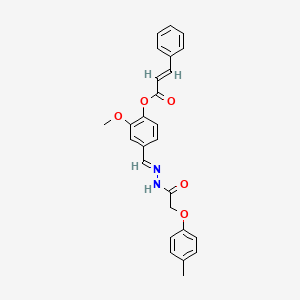
2H-Pyran-2-one, 4,5,6-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 4,5,6-triphenyl- is a heterocyclic compound that features a pyran ring with three phenyl groups attached at the 4, 5, and 6 positions. This compound is part of the larger family of 2H-pyran-2-ones, which are known for their diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of 2H-Pyran-2-one, 4,5,6-triphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of triphenylacetaldehyde with malonic acid in the presence of a base can lead to the formation of the desired pyranone structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2H-Pyran-2-one, 4,5,6-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2H-Pyran-2-one, 4,5,6-triphenyl- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs with antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 2H-Pyran-2-one, 4,5,6-triphenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
2H-Pyran-2-one, 4,5,6-triphenyl- can be compared with other similar compounds such as:
2H-Pyran-2-one: The parent compound without phenyl substitutions, which has different reactivity and applications.
4,6-Dimethyl-2H-pyran-2-one: A derivative with methyl groups instead of phenyl groups, showing different chemical properties and uses.
5,6-Dihydro-2H-pyran-2-one: A saturated version of the compound, which has distinct reactivity and applications .
Properties
CAS No. |
21476-73-3 |
|---|---|
Molecular Formula |
C23H16O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4,5,6-triphenylpyran-2-one |
InChI |
InChI=1S/C23H16O2/c24-21-16-20(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)23(25-21)19-14-8-3-9-15-19/h1-16H |
InChI Key |
ACHKWWXNWASQFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid](/img/structure/B12041396.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12041424.png)


![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041446.png)

![4-[(E)-(2,4-dimethoxyphenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041450.png)

![N-(2-bromo-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041471.png)


